L-Prolyl-L-prolylglycyl-L-histidyl-L-phenylalanyl-L-lysyl-L-aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Prolyl-L-prolylglycyl-L-histidyl-L-phenylalanyl-L-lysyl-L-aspartic acid is a synthetic peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique sequence of amino acids in this peptide allows it to interact with specific molecular targets, making it a valuable tool for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-prolylglycyl-L-histidyl-L-phenylalanyl-L-lysyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling of the next amino acid: The next amino acid, with its protecting group, is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, large-scale production may utilize optimized reaction conditions and high-purity reagents to ensure consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
L-Prolyl-L-prolylglycyl-L-histidyl-L-phenylalanyl-L-lysyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as histidine or phenylalanine.
Reduction: This reaction can reduce disulfide bonds if present in the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as alkylating agents for introducing alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction may yield free thiols.
Wissenschaftliche Forschungsanwendungen
L-Prolyl-L-prolylglycyl-L-histidyl-L-phenylalanyl-L-lysyl-L-aspartic acid has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Wirkmechanismus
The mechanism of action of L-Prolyl-L-prolylglycyl-L-histidyl-L-phenylalanyl-L-lysyl-L-aspartic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide’s unique sequence allows it to bind to these targets with high specificity, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate certain enzymes, alter cellular signaling, or affect protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Azetidine-2-carboxylic acid (L-AZC): A toxic non-proteinogenic amino acid found in lily of the valley plants.
Trans-4-hydroxy-L-proline (4-L-THOP): A major component of mammalian collagen.
Cis-4-hydroxy-L-proline (4-L-CHOP): Another hydroxyproline variant used in organic synthesis.
Uniqueness
L-Prolyl-L-prolylglycyl-L-histidyl-L-phenylalanyl-L-lysyl-L-aspartic acid is unique due to its specific sequence of amino acids, which imparts distinct properties and functions. Unlike other similar compounds, this peptide’s sequence allows for targeted interactions with specific molecular targets, making it a valuable tool for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
192800-33-2 |
---|---|
Molekularformel |
C37H52N10O10 |
Molekulargewicht |
796.9 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C37H52N10O10/c38-13-5-4-10-24(32(51)46-28(37(56)57)18-31(49)50)44-33(52)26(16-22-8-2-1-3-9-22)45-34(53)27(17-23-19-39-21-42-23)43-30(48)20-41-35(54)29-12-7-15-47(29)36(55)25-11-6-14-40-25/h1-3,8-9,19,21,24-29,40H,4-7,10-18,20,38H2,(H,39,42)(H,41,54)(H,43,48)(H,44,52)(H,45,53)(H,46,51)(H,49,50)(H,56,57)/t24-,25-,26-,27-,28-,29-/m0/s1 |
InChI-Schlüssel |
BMGXTHHMMBHXQF-AQRCPPRCSA-N |
Isomerische SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)O |
Kanonische SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.